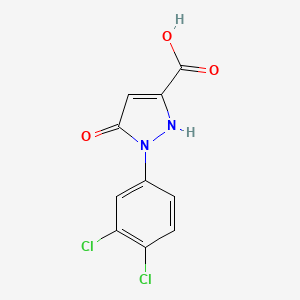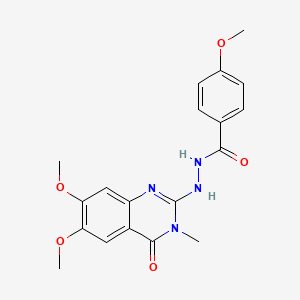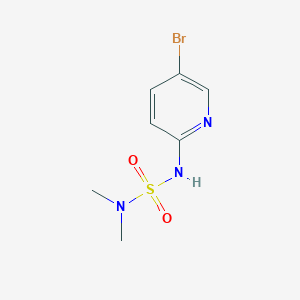![molecular formula C22H17N7OS B10869167 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10869167.png)
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound It features a benzoxazole core, which is known for its stability and versatility in chemical synthesis, and a pyrrolotriazolopyrimidine moiety, which is often associated with biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step organic reactions. A common starting material is 2-aminophenol, which undergoes cyclization with aldehydes or ketones to form the benzoxazole ring . The pyrrolotriazolopyrimidine moiety can be synthesized via a series of condensation reactions involving pyridine derivatives and triazole intermediates
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening for catalyst selection, solvent optimization, and temperature control. Continuous flow chemistry might also be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitrobenzoxazoles, halobenzoxazoles.
Wissenschaftliche Forschungsanwendungen
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes . The pyrrolotriazolopyrimidine moiety can inhibit enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler analog with similar stability but less biological activity.
Benzimidazole: Contains a nitrogen atom instead of oxygen, often used in antifungal and antiparasitic drugs.
Benzothiazole: Contains a sulfur atom instead of oxygen, known for its use in rubber vulcanization accelerators.
Benzofuran: Lacks the nitrogen atom, used in the synthesis of various pharmaceuticals.
Uniqueness
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its combination of a benzoxazole core with a pyrrolotriazolopyrimidine moiety, providing a versatile scaffold for drug development and material science applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research.
Eigenschaften
Molekularformel |
C22H17N7OS |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H17N7OS/c1-13-14(2)29(15-6-5-9-23-10-15)20-19(13)21-26-18(27-28(21)12-24-20)11-31-22-25-16-7-3-4-8-17(16)30-22/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
MCTZLZFKIMMWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=CN=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869084.png)
![10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869090.png)


![N-(4-methoxybenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869108.png)
![2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide](/img/structure/B10869110.png)
![ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869113.png)
![N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B10869125.png)
![N-(2-furylmethyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869131.png)
![3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869139.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)

![11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10869159.png)
![1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10869172.png)
